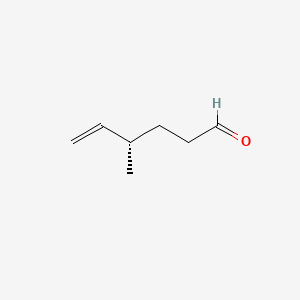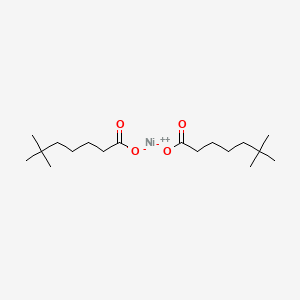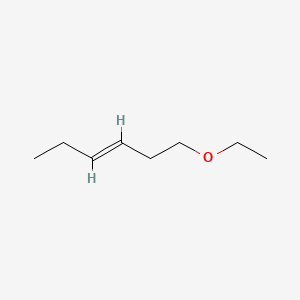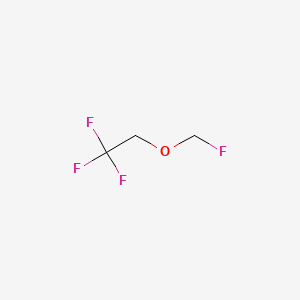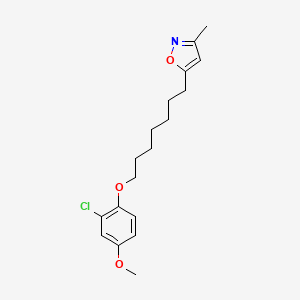
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole is a heterocyclic compound containing selenium, chlorine, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole typically involves the reaction of 2-methylbenzoselenazole with chlorine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Starting Material: 2-methylbenzoselenazole
Reagent: Chlorine gas
Solvent: Anhydrous conditions, often using solvents like dichloromethane
Temperature: Controlled low temperatures to avoid decomposition
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Oxidation: Selenoxides or selenones
Reduction: Selenides
Substitution: Various substituted benzoselenazoles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its anticancer properties, as selenium compounds are known to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole involves its interaction with biological molecules. The selenium atom can form selenoenzymes, which play a crucial role in redox reactions and cellular protection against oxidative stress. The chlorine atom can participate in electrophilic substitution reactions, modifying the activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzoselenazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-methylbenzothiazole: Contains sulfur instead of selenium, leading to different chemical properties and biological activities.
3-Chloro-2-methylbenzoxazole: Contains oxygen instead of selenium, affecting its reactivity and applications.
Uniqueness
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60940-25-2 |
|---|---|
Molekularformel |
C8H7ClNSe+ |
Molekulargewicht |
231.57 g/mol |
IUPAC-Name |
3-chloro-2-methyl-1,2-benzoselenazol-2-ium |
InChI |
InChI=1S/C8H7ClNSe/c1-10-8(9)6-4-2-3-5-7(6)11-10/h2-5H,1H3/q+1 |
InChI-Schlüssel |
DAFXZBHCUGJGDW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(C2=CC=CC=C2[Se]1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



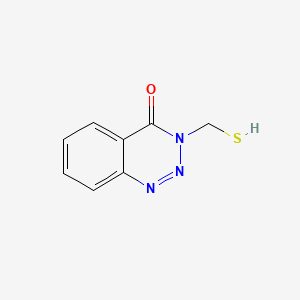
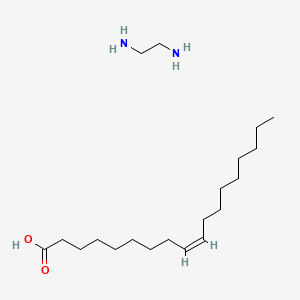

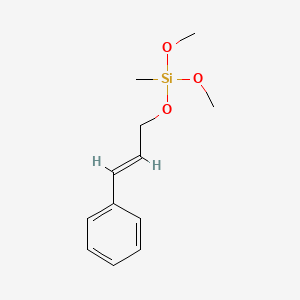


![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
